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Compound of Interest

Compound Name: 1,3-Diiodo-5,5-dimethylhydantoin

Cat. No.: B1295625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 1,3-Diiodo-5,5-dimethylhydantoin (DIH), a versatile iodinating agent and disinfectant. Due

to the compound's inherent instability in solution, which complicates experimental

measurements, this document focuses on predicted spectroscopic values and generalized

experimental protocols. The information herein is intended to aid researchers in the

characterization and analysis of this important chemical entity.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1,3-Diiodo-5,5-dimethylhydantoin. These

predictions are based on the analysis of its chemical structure, comparison with analogous

compounds, and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Obtaining high-quality NMR spectra of 1,3-Diiodo-5,5-dimethylhydantoin is challenging due

to its decomposition in many common deuterated solvents. This instability can lead to the

appearance of impurity peaks in the spectra. Therefore, rapid acquisition using a cold probe

and a carefully selected solvent is recommended.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,3-Diiodo-5,5-dimethylhydantoin
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.5 - 1.7 Singlet 6H
Two methyl groups at

C5

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,3-Diiodo-5,5-dimethylhydantoin

Chemical Shift (δ) ppm Assignment

~170 - 175 Carbonyl carbons (C2 and C4)

~60 - 65 Quaternary carbon (C5)

~20 - 25 Methyl carbons (-CH₃)

Infrared (IR) Spectroscopy
The IR spectrum of 1,3-Diiodo-5,5-dimethylhydantoin is expected to be characterized by

strong absorptions corresponding to its carbonyl groups and other key functional moieties.

Table 3: Predicted IR Absorption Bands for 1,3-Diiodo-5,5-dimethylhydantoin

Wavenumber (cm⁻¹) Intensity Assignment

1770 - 1710 Strong

Asymmetric and symmetric

C=O stretching of the

hydantoin ring

1350 - 1250 Medium C-N stretching

600 - 500 Medium to Weak C-I stretching

Mass Spectrometry (MS)
The mass spectrum of 1,3-Diiodo-5,5-dimethylhydantoin is expected to show a molecular ion

peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 1,3-Diiodo-5,5-dimethylhydantoin
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m/z Interpretation

379.92 Molecular ion peak [M]⁺

253 [M - I]⁺

127 [I]⁺

Further fragmentation Loss of CO, methyl groups

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic

compounds like 1,3-Diiodo-5,5-dimethylhydantoin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Due to the compound's instability, dissolve a minimal amount of the sample (5-10 mg) in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) immediately before analysis.

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (¹H NMR):

Pulse Sequence: Standard single-pulse experiment.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16, to be minimized to avoid sample degradation.

Acquisition Parameters (¹³C NMR):

Pulse Sequence: Proton-decoupled single-pulse experiment.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or higher, depending on sample concentration.

Note on Analysis: The potential for rapid degradation in solution necessitates swift data

acquisition. It is advisable to run a quick ¹H NMR spectrum first to assess sample integrity. The

presence of unexpected peaks may indicate decomposition.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., with a diamond crystal).

Procedure:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid 1,3-Diiodo-5,5-dimethylhydantoin sample directly onto

the ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the ATR pressure arm to ensure good contact between the sample and

the crystal.

Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS) (Electron Ionization - EI)
Instrumentation: A mass spectrometer with an electron ionization source.

Sample Introduction:
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Direct Insertion Probe (DIP): Load a small amount of the solid sample into a capillary tube

and insert it into the ion source using the direct insertion probe. Gently heat the probe to

volatilize the sample.

Acquisition Parameters:

Ionization Energy: 70 eV.

Mass Range: Scan from m/z 50 to 500.

Source Temperature: 150-250 °C.

Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 1,3-Diiodo-5,5-dimethylhydantoin.
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Workflow for the spectroscopic characterization of 1,3-Diiodo-5,5-dimethylhydantoin.

To cite this document: BenchChem. [Spectroscopic Characterization of 1,3-Diiodo-5,5-
dimethylhydantoin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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